The compound is cataloged under various chemical databases, including PubChem, where it is identified by the Compound ID (CID) 51600069 . It belongs to the broader category of heterocyclic compounds containing nitrogen and oxygen, making it relevant for studies involving pharmacological activities and synthetic methodologies.
The synthesis of (2R)-morpholine-2-carboxamide typically involves the reaction of morpholine with a suitable carboxylating agent. Common synthetic routes include:
These methods highlight the versatility in synthesizing (2R)-morpholine-2-carboxamide, accommodating both laboratory-scale and industrial production.
The molecular structure of (2R)-morpholine-2-carboxamide features a morpholine ring, which consists of a six-membered ring containing one nitrogen atom and one oxygen atom. The carboxamide functional group is attached at the 2-position of the morpholine ring.
InChI=1S/C5H10N2O2/c6-5(8)4-3-7-1-2-9-4/h4,7H,1-3H2,(H2,6,8)/t4-/m1/s1
.LSNOAQQZECGQNS-SCSAIBSYSA-N
.The stereochemistry at the 2-position is crucial for its biological activity, as it influences how the molecule interacts with biological targets.
(2R)-morpholine-2-carboxamide participates in various chemical reactions:
These reactions illustrate the compound's reactivity profile and potential for further derivatization.
The mechanism of action for (2R)-morpholine-2-carboxamide primarily involves its interaction with specific enzymes or receptors. The compound can bind to active sites on enzymes, inhibiting their activity or modulating their function through:
This binding alters enzyme activity, making (2R)-morpholine-2-carboxamide a candidate for therapeutic applications targeting enzyme inhibition .
The physical properties of (2R)-morpholine-2-carboxamide include:
Chemical properties include:
These properties are critical for its handling in laboratory and industrial settings.
(2R)-morpholine-2-carboxamide has numerous scientific applications:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: